molecular formula C14H18FNO3 B7542151 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid

1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid

Cat. No. B7542151
M. Wt: 267.30 g/mol
InChI Key: GHHMKIHREMMNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid, also known as FPEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEP belongs to the class of piperidine carboxylic acids, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid is not fully understood. However, studies have suggested that 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid acts as an agonist for the dopamine D2 receptor and as an antagonist for the serotonin 5-HT2A receptor. This dual mechanism of action is thought to be responsible for the therapeutic effects of 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid on neurological disorders.
Biochemical and Physiological Effects:
1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have suggested that 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid can increase dopamine levels in the brain, which is responsible for its therapeutic effects on Parkinson's disease. Additionally, 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid has been shown to modulate the levels of serotonin and norepinephrine in the brain, which is responsible for its potential use as a treatment for depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid is its potential use as a therapeutic agent for various neurological disorders. Additionally, 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid. One of the significant areas of research is the optimization of the synthesis method to improve the yield and purity of 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid and its potential use as a therapeutic agent for various neurological disorders. Furthermore, studies are needed to explore the potential use of 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid as a treatment for other disorders such as addiction and schizophrenia.

Synthesis Methods

The synthesis of 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid involves a multi-step process that begins with the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a catalyst to yield 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid.

Scientific Research Applications

1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid has shown promising results in various scientific research applications. One of the significant applications of 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid is its potential use as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease. 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid has been shown to increase dopamine levels in the brain, which is a neurotransmitter that is known to be deficient in Parkinson's disease patients. Additionally, 1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid has also been studied as a potential treatment for depression and anxiety disorders due to its ability to modulate the levels of serotonin and norepinephrine in the brain.

properties

IUPAC Name

1-[2-(2-fluorophenoxy)ethyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c15-12-3-1-2-4-13(12)19-10-9-16-7-5-11(6-8-16)14(17)18/h1-4,11H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHMKIHREMMNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid

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